2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine

Catalog No.
S15924993
CAS No.
M.F
C8H9Cl2N
M. Wt
190.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine

Product Name

2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine

IUPAC Name

2-chloro-3-(chloromethyl)-4,6-dimethylpyridine

Molecular Formula

C8H9Cl2N

Molecular Weight

190.07 g/mol

InChI

InChI=1S/C8H9Cl2N/c1-5-3-6(2)11-8(10)7(5)4-9/h3H,4H2,1-2H3

InChI Key

RODDKCUGFDNHIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1CCl)Cl)C

2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine is an organic compound with the molecular formula C8H9Cl2NC_8H_9Cl_2N and a molecular weight of 190.07 g/mol. It features a pyridine ring substituted with two chlorine atoms and two methyl groups. The compound's structure is characterized by the presence of a chloromethyl group at the 3-position and chlorine at the 2-position of the pyridine ring, which significantly influences its chemical properties and reactivity.

, participating in various types of transformations:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides, allowing for the formation of diverse derivatives.
  • Oxidation: The methyl groups can undergo oxidation to yield corresponding carboxylic acids or aldehydes.
  • Reduction: The compound can be reduced to remove chlorine atoms, resulting in 3-methyl-4,6-dimethylpyridine.

The biological activity of 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine is largely attributed to its ability to interact with specific molecular targets. It can inhibit enzyme activity by forming covalent bonds with active site residues or blocking substrate access. Additionally, it may act as an agonist or antagonist in receptor binding studies, modulating various signal transduction pathways.

The synthesis of 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine typically involves the chlorination of 4,6-dimethylpyridine using thionyl chloride as a chlorinating agent under reflux conditions. The reaction can be summarized as follows:

  • Starting Material: 4,6-dimethylpyridine
  • Chlorinating Agent: Thionyl chloride (SOCl₂)
  • Reaction Conditions: Reflux

In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability while allowing precise control over reaction parameters .

This compound finds applications across various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
  • Agrochemicals: Utilized in the formulation of pesticides and herbicides due to its reactivity and ability to modify biological pathways.
  • Chemical Research: Serves as a building block for developing new materials and chemicals .

Interaction studies reveal that 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine can form complexes with various biological targets. Its structural features enhance binding affinity and specificity, making it a candidate for further exploration in drug design and development. Studies indicate potential interactions with enzymes involved in metabolic pathways and receptors that regulate physiological responses .

Several compounds share structural similarities with 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine, each exhibiting unique properties:

Compound NameMolecular FormulaKey Differences
2-Chloro-3-(chloromethyl)pyridineC7H7Cl2NLacks additional methyl groups
2,3-DichloropyridineC5H4Cl2NContains two chlorine atoms but no methyl groups
4,6-DimethylpyridineC8H10NLacks chlorine atoms
2-Chloro-5-(chloromethyl)pyridineC7H7Cl2NChlorine located at a different position
2-Chloro-6-methyl-3,3'-bipyridineC11H10ClNContains a bipyridine structure

Uniqueness

The uniqueness of 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine lies in its combination of both chlorine atoms and methyl groups. This specific arrangement confers distinct chemical properties and reactivity that are valuable in various research and industrial applications .

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

189.0112047 g/mol

Monoisotopic Mass

189.0112047 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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